{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
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Overview
Description
The compound {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
is a unique chemical with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The compound has a complex molecular structure. It has a linear formula of C21H22N4O3S2
and a molecular weight of 442.562
.
Scientific Research Applications
Aldose Reductase Inhibitors
Compounds with the thienopyrimidin structure, similar to the mentioned chemical, have been evaluated for their aldose reductase inhibitory activity. This is significant for diabetic research, as aldose reductase plays a key role in the development of diabetic complications by promoting the accumulation of sorbitol. Studies have shown that certain derivatives exhibit potent inhibitory activity in vitro, although their in vivo effectiveness varies. This suggests potential applications in managing diabetes-related complications (Ogawva et al., 1993).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds utilizing derivatives similar to the mentioned chemical has led to the creation of novel structures. These studies contribute to the broader field of organic chemistry, providing insights into the synthesis and functionalization of complex molecules for various applications, including medicinal chemistry (Zadorozhny et al., 2008).
Antiinflammatory Activity
Some derivatives of thienopyrimidin compounds have been synthesized and tested for their antiinflammatory activity. Research in this area highlights the potential therapeutic applications of these compounds in treating inflammation. However, the specific mechanisms and efficacy of these compounds require further investigation to fully understand their therapeutic potential and applicability (Ackrell et al., 1978).
Antimicrobial Activities
The synthesis of novel derivatives based on the thienopyrimidin scaffold and their subsequent evaluation for antimicrobial activities represent another area of interest. These studies aim to discover new antimicrobial agents that can address the growing challenge of antibiotic resistance (Sabry et al., 2013).
Antitumor Activity
Research has also been conducted on the synthesis of thienopyrimidine derivatives containing various moieties, including thiosemicarbazide, to evaluate their antitumor activity. This highlights the potential of such compounds in cancer research, where there is a continuous search for novel therapeutic agents (Salib et al., 2016).
Safety and Hazards
Mechanism of Action
Target of action
The primary targets of a compound like “{[(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid” would likely be specific proteins or enzymes within the cell. These targets are usually identified through a combination of biochemical assays and computational modeling.
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-10(17)6-19-5-9-14-12(18)11-7-3-1-2-4-8(7)20-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVNFQTWXVSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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